REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O-:13][Mn](=O)(=O)=O.[K+].C1OCCOCCOCCOCCOCCOC1.CC(O)(C)C.[OH2:42]>>[Br:1][C:2]1[CH:11]=[C:10]([CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])[C:12]([OH:13])=[O:42] |f:1.2,4.5|
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Name
|
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)C
|
Name
|
|
Quantity
|
12.64 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O.O
|
Name
|
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 min at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was cooled to rt
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for additional 1 h at 75° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After that, the mixture was cooled to rt
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h more at 75° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the white solid was precipitated
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |